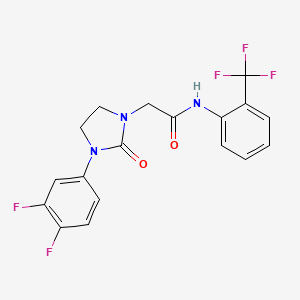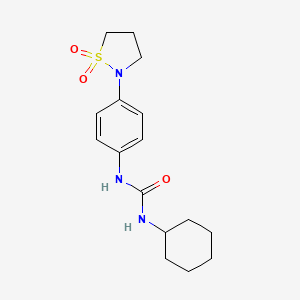
1-Cyclohexyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "CDU" and has been found to have a wide range of biochemical and physiological effects. In
科学的研究の応用
Environmental and Health Impact Studies
Environmental Exposure to Plasticizers
Research has identified environmental exposure to certain plasticizers, such as cyclohexane dicarboxylic acid derivatives, highlighting the potential for these compounds as environmental biomarkers. For instance, the environmental exposure to diisononyl cyclohexane-1,2-dicarboxylate (DINCH), a plasticizer introduced to replace phthalates, has been studied, with oxidative metabolites of DINCH found in human urine suggesting widespread exposure (Silva et al., 2013).
Toxicity and Metabolism of Plasticizers
The metabolism and potential toxicity of new plasticizers replacing traditional phthalates, such as DINCH, have been investigated. A follow-up study identified additional metabolites from DINCH in human urine after oral dosage, indicating extensive oxidative metabolism and the presence of breakdown metabolites, providing insights into the body's processing of these substances and their potential health implications (Schütze et al., 2016).
Application in Disease Treatment and Management
Urea Cycle Disorders Management
Phenylacetylglutamine has been evaluated as a waste nitrogen product in patients with urea cycle disorders, suggesting its potential to replace urea as a vehicle for waste nitrogen excretion. This research underscores the role of urea-based compounds in therapeutic applications, particularly in managing conditions related to nitrogen waste disposal (Brusilow, 1991).
Chemical Monitoring and Exposure Assessment
Biological Monitoring of Occupational Exposure
The study of occupational exposure to cyclohexane and its metabolites, such as cyclohexanediols, in urine samples highlights the importance of monitoring chemical exposure in the workplace. This research provides a basis for assessing exposure levels and developing safety standards for chemicals used in various industries (Perico et al., 1999).
特性
IUPAC Name |
1-cyclohexyl-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(17-13-5-2-1-3-6-13)18-14-7-9-15(10-8-14)19-11-4-12-23(19,21)22/h7-10,13H,1-6,11-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHZVNBLSGTFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
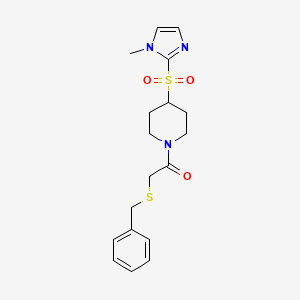
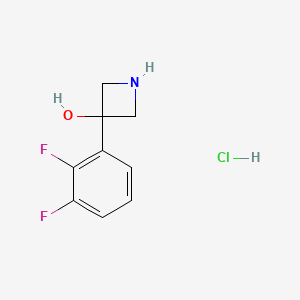
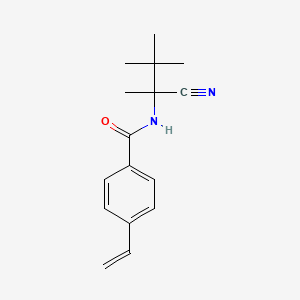
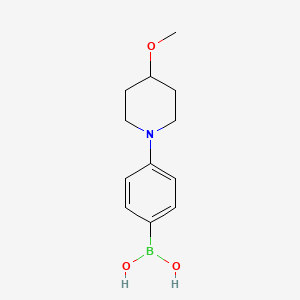
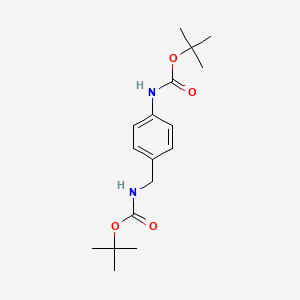
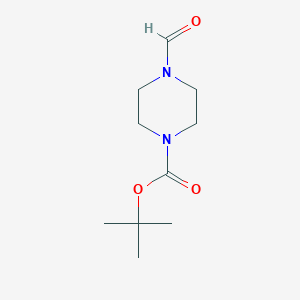
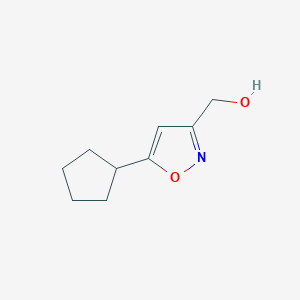

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide](/img/structure/B2877318.png)

